8-CF₃ Quinazoline-Derived Compound KZL204 Demonstrates 39-Fold Superior Potency Over Temozolomide in Drug-Resistant Glioblastoma
A derivative built upon the 8-trifluoromethylquinazoline scaffold, KZL204, demonstrated substantially higher potency against drug-resistant glioblastoma cells compared to the standard-of-care agent temozolomide (TMZ). In a CCK-8 viability assay, KZL204 achieved a 48 h IC50 of 3.63±0.38 μmol/L, whereas TMZ exhibited an IC50 of 141.72±3.65 μmol/L, representing an approximately 39-fold reduction in required concentration to achieve half-maximal growth inhibition [1]. Mechanistically, KZL204 also showed high binding affinity to EPHA2 (-10 kcal/mol) and EGFR (-9.8 kcal/mol), suggesting engagement of kinase targets relevant to tumor progression [2].
| Evidence Dimension | Antiproliferative activity (48 h IC50) |
|---|---|
| Target Compound Data | 3.63±0.38 μmol/L (KZL204, an 8-CF₃ quinazoline derivative) |
| Comparator Or Baseline | 141.72±3.65 μmol/L (Temozolomide, TMZ) |
| Quantified Difference | ~39-fold greater potency (lower IC50) |
| Conditions | CCK-8 assay; drug-resistant glioblastoma multiforme (GBM) cell line U251MG; 48 h exposure |
Why This Matters
For laboratories developing therapies against TMZ-resistant glioblastoma, derivatives of 8-(trifluoromethyl)quinazoline offer a structurally distinct chemotype with validated, quantifiable superiority over the current clinical benchmark.
- [1] Chen X, Wei S, Luo H, et al. A Novel Trifluoromethyl Quinazoline Compound Inhibits Drug-resistant Glioblastoma Cells Proliferation. Chin J Biochem Mol Biol. 2024;40(9):1250-1261. View Source
- [2] Huang Y, Yu J, Cheng S, et al. KZL204, a Trifluoromethylated Quinazoline Derivative, Exhibits High Potent Anti-Tumor Effects on Glioblastoma Multiforme U251MG Cells. Ann Clin Lab Sci. 2023;53(6):861-868. View Source
